
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol
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Overview
Description
3-O-Benzyl-alpha,beta-D-mannopyranoside is an organic compound with the molecular formula C13H18O6 and a molecular weight of 270.28 g/mol . It is a derivative of mannose, a simple sugar, and is characterized by the presence of a benzyl group attached to the third carbon of the mannopyranoside ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-alpha,beta-D-mannopyranoside typically involves the following steps :
Starting Material: The process begins with alpha-D-mannose.
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannose are protected using benzyl chloride in the presence of a base such as sodium hydroxide to form alpha-D-mannose benzyl ether.
Selective Deprotection: The benzyl ether is selectively deprotected at the third position using acidic conditions to yield 3-O-Benzyl-alpha,beta-D-mannopyranoside.
Industrial Production Methods
Industrial production methods for 3-O-Benzyl-alpha,beta-D-mannopyranoside are not well-documented, as this compound is primarily used for research purposes. the synthetic route described above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-alpha,beta-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol has been studied for its potential therapeutic effects. Its structural similarity to naturally occurring sugars and polyols makes it a candidate for drug development.
- Antiviral Properties : Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral activity. The hydroxymethyl group may enhance binding to viral proteins, potentially inhibiting their function .
- Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The presence of multiple hydroxyl groups may contribute to increased solubility and bioactivity, making it a candidate for further investigation in cancer therapeutics .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic molecules.
- Building Block for Glycosides : The tetrahydropyran structure is often used as a building block for synthesizing glycosides. Its ability to undergo selective reactions allows chemists to modify the compound to create more complex molecules .
- Synthesis of Heterocycles : this compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. This application is particularly relevant in developing new pharmaceuticals and agrochemicals .
Biochemistry
In biochemical research, this compound is explored for its role in metabolic pathways.
- Enzyme Substrates : Due to its structural features, it can act as a substrate for various enzymes involved in carbohydrate metabolism. This property is essential for studying enzyme kinetics and mechanisms .
- Potential Role in Glycolysis : The compound's resemblance to glucose derivatives suggests it may influence glycolytic pathways. Investigating its effects on energy metabolism could yield insights into metabolic disorders .
Case Study 1: Antiviral Research
A study conducted on the antiviral properties of tetrahydropyran derivatives indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to enhanced interaction with viral glycoproteins.
Case Study 2: Synthesis of Novel Glycosides
In a synthetic chemistry project, researchers successfully utilized this compound as a precursor to develop a series of glycosides with improved pharmacokinetic properties. The study highlighted the compound's versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-alpha,beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways . The benzyl group attached to the mannopyranoside ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-O-Benzyl-alpha-D-mannopyranoside
- 3-O-Benzyl-beta-D-mannopyranoside
- 3-O-Methyl-D-mannose
Uniqueness
3-O-Benzyl-alpha,beta-D-mannopyranoside is unique due to its specific structural configuration, which allows it to interact differently with biological molecules compared to its analogs. The presence of both alpha and beta anomers provides distinct chemical and biological properties that can be leveraged in various research applications .
Biological Activity
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol is a complex organic compound with significant biological activity, particularly in the realm of carbohydrate metabolism. Its structure, characterized by multiple hydroxymethyl and benzyloxy groups, enhances its interactions with various biological targets, making it a subject of interest for researchers in medicinal chemistry and biochemistry.
- Molecular Formula : C13H18O6
- Molecular Weight : 270.28 g/mol
- IUPAC Name : 6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
The compound's tetrahydropyran structure is pivotal in its biological interactions. The presence of benzyloxy groups is known to enhance binding affinities to enzymes and receptors involved in carbohydrate metabolism.
This compound primarily interacts with glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and breakdown of glycosidic bonds in carbohydrates. The compound's ability to modulate these enzymes can influence metabolic pathways significantly.
Binding Studies
Recent studies have employed molecular docking techniques such as iGEMDOCK and AutoDock Vina to elucidate the binding interactions between this compound and various biological targets. These studies indicated that this compound exhibits comparable or superior binding affinities to certain targets when compared with known compounds like vitamin E .
Biological Activity and Applications
The biological activities associated with this compound include:
- Antinociceptive Effects : Research has shown that this compound exhibits antinociceptive properties in models of neuropathic pain. It has been compared favorably against other analgesics in terms of efficacy .
- Potential Therapeutic Applications : The modulation of glycosyltransferases suggests potential applications in drug development, particularly for conditions related to carbohydrate metabolism disorders.
- Research Applications : Its unique structure makes it a valuable intermediate in the synthesis of more complex carbohydrates and related compounds for biochemical research.
Comparative Analysis
To understand its uniqueness better, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol | Contains a phenylthio group | Different reactivity due to phenylthio substitution |
(2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-tetrahydro-2H-pyran-3-ol | Additional benzyloxy groups | More complex structure with increased steric hindrance |
3,4-Di-O-benzyl-D-mannitol | Similar tetrahydropyran core | Focused on mannitol derivatives with different functionalization |
The distinct arrangement of hydroxymethyl and benzyloxy groups in this compound contributes to its enhanced stability and reactivity compared to its analogs.
Case Studies
- Study on Antinociceptive Effects : A study published in Nauclea latifolia investigated the antinociceptive effects of this compound. Results showed significant pain relief in neuropathic pain models when administered .
- In Silico Analysis : Another research highlighted the compound's interaction profiles using computational methods. The findings suggested that it could serve as a lead compound for developing new glycosidase inhibitors .
Properties
IUPAC Name |
6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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